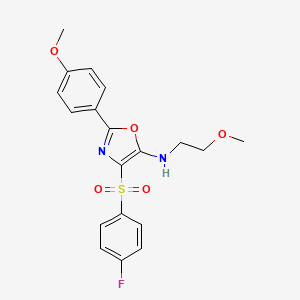

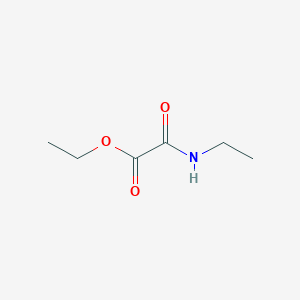

Ethyl (ethylamino)(oxo)acetate

Vue d'ensemble

Description

Ethyl (ethylamino)(oxo)acetate is a chemical compound with the linear formula C12H15NO3 . It is a type of ester, which are commonly used in a variety of applications such as solvents, plasticizers, and in the synthesis of various chemicals .

Synthesis Analysis

The synthesis of ethyl (ethylamino)(oxo)acetate or similar compounds often involves the use of acetoacetic ester (ethyl acetoacetate), which is a useful molecule that can be used to make ketones and other molecules . The synthesis process involves several steps including enolate formation, enolate alkylation, and decarboxylation .Molecular Structure Analysis

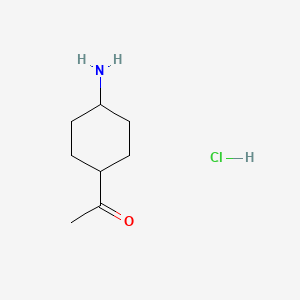

The molecular structure of ethyl (ethylamino)(oxo)acetate consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 221.258 .Chemical Reactions Analysis

The chemical reactions involving ethyl (ethylamino)(oxo)acetate or similar compounds are complex and can involve multiple steps. For example, the reaction of ethanol and acetic acid to form ethyl acetate involves a process known as esterification . The reaction is exothermic, releasing heat, and the equilibrium of the reaction can be shifted by changing the temperature .Applications De Recherche Scientifique

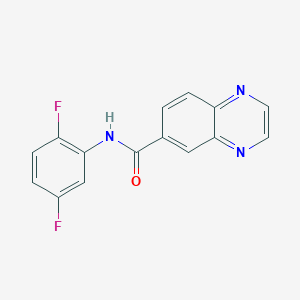

Synthesis of Novel Derivatives

Ethyl (ethylamino)(oxo)acetate plays a critical role in the synthesis of novel compounds. A notable example is its use in the creation of a novel series of α-ketoamide derivatives. These derivatives are synthesized via the ring-opening of N-acylisatin, where ethyl (ethylamino)(oxo)acetate, tested as OxymaPure, was superior to traditional reagents in terms of purity and yield, highlighting its efficiency in peptide synthesis and potential in medicinal chemistry (El‐Faham et al., 2013).

Catalytic Applications

Ethyl (ethylamino)(oxo)acetate has been investigated for its catalytic capabilities, particularly in reactions involving ethylene and air mixtures under flowing conditions. This research contributes to understanding the safety and efficiency of industrial processes involving ethylene, a key component in manufacturing various chemical products (Fabiano et al., 2015).

Peptide Synthesis Enhancement

Furthermore, the compound has been shown to replace traditional reagents like HOBt and HOAt in peptide synthesis, with benefits including reduced risk of explosion and improved coupling efficiency. This advancement represents a significant contribution to safer and more effective peptide synthesis methods (Subirós‐Funosas et al., 2009).

Oxidation Reactions

It also catalyzes oxidation reactions, demonstrating its utility in organic synthesis. For instance, methylrhenium trioxide (MTO) uses ethyl (ethylamino)(oxo)acetate for carbene transfer in various reactions, showcasing its role in facilitating complex organic transformations (Zhu & Espenson, 1996).

Green Chemistry

Ethyl (ethylamino)(oxo)acetate's use extends to green chemistry applications. It is part of innovative processes that aim to reduce environmental impact, such as the esterification of acetic acid with ethanol using green catalysts. This application emphasizes the compound's role in developing sustainable chemical processes (He et al., 2018).

Safety and Hazards

Ethyl (ethylamino)(oxo)acetate and similar compounds can pose safety hazards. They are considered flammable liquids and can cause serious eye irritation. They may also cause drowsiness or dizziness . It is recommended to handle these compounds with appropriate protective equipment and to avoid breathing in their dust, fume, gas, mist, vapors, or spray .

Orientations Futures

The future directions for research on ethyl (ethylamino)(oxo)acetate and similar compounds could involve further exploration of their synthesis processes, chemical reactions, and potential applications. As these compounds can be used to make ketones and other molecules, they could have potential uses in various industries .

Propriétés

IUPAC Name |

ethyl 2-(ethylamino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-7-5(8)6(9)10-4-2/h3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVOAECROPQPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (ethylamino)(oxo)acetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-2,4-dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-5-carboxamide](/img/structure/B2976438.png)

![2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile](/img/structure/B2976445.png)

![7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2976446.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2976452.png)